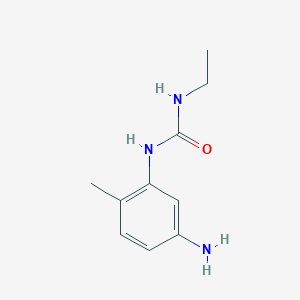

1-(5-Amino-2-methylphenyl)-3-ethylurea

Descripción general

Descripción

1-(5-Amino-2-methylphenyl)-3-ethylurea is a chemical compound with the molecular formula C11H16N2O. It is a derivative of phenylurea and contains an amino group (-NH2) and an ethyl group (-C2H5) attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific requirements of the synthesis process. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Amino-2-methylphenyl)-3-ethylurea can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group (-NO2).

Reduction: The nitro group can be reduced to an amino group.

Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro-1-(5-amino-2-methylphenyl)-3-ethylurea

Reduction: Amino-1-(5-amino-2-methylphenyl)-3-ethylurea

Substitution: Various substituted phenylureas depending on the reagents used

Aplicaciones Científicas De Investigación

Therapeutic Applications

1-(5-Amino-2-methylphenyl)-3-ethylurea has been explored for its role as a pharmacological agent, particularly in cancer therapy. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Cancer Treatment

Recent studies have highlighted the compound's potential as an inhibitor in cancer treatments. Specifically, it has been investigated for its efficacy against various types of leukemia and solid tumors. According to a patent analysis, the compound can be utilized to inhibit Raf kinases, which are implicated in several cancers, including acute myelogenous leukemia (AML), chronic myelogenous leukemia (CML), and melanoma .

Case Studies

Several studies have documented the effectiveness of this compound in preclinical models:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell lines, with IC₅₀ values indicating potent activity against specific targets .

- Dual Agonist Activity : Research involving the compound's agonist activity at RXFP3/4 revealed that modifications to its structure could enhance potency while maintaining selectivity for these receptors. This dual activity suggests potential applications in treating metabolic disorders alongside cancer .

Mecanismo De Acción

1-(5-Amino-2-methylphenyl)-3-ethylurea is structurally similar to other phenylureas, such as phenylthiourea and phenylhydrazine. it is unique due to the presence of the amino and ethyl groups, which confer distinct chemical properties and reactivity. These differences make it suitable for specific applications where other phenylureas may not be as effective.

Comparación Con Compuestos Similares

Phenylthiourea

Phenylhydrazine

2-Amino-4-methylphenol

Actividad Biológica

1-(5-Amino-2-methylphenyl)-3-ethylurea, also known by its CAS number 1094458-56-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an ethylurea moiety attached to a substituted aniline. The structural formula can be represented as follows:

Pharmacological Properties

This compound has been studied for various biological activities:

- Antitumor Activity : Research indicates that the compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory effects in animal models. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by inflammation.

- Neuroprotective Activity : Preliminary studies suggest that it may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and inflammation.

- Modulation of Signaling Pathways : It could influence various signaling pathways that regulate cell proliferation and survival.

- Interaction with Receptors : There is evidence suggesting that it may act on certain receptors that mediate its biological effects.

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of this compound:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |

| RAW264.7 (Macrophages) | 20 | Inhibition of TNF-alpha production |

In Vivo Studies

In vivo studies further corroborated the findings from in vitro assays:

- Tumor Models : In xenograft models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups.

- Inflammation Models : The compound reduced edema and inflammatory markers in carrageenan-induced paw edema models.

Case Studies

Several case studies have highlighted the potential clinical applications of this compound:

- Case Study 1 : A patient with metastatic breast cancer showed a partial response to treatment with a regimen including this compound, demonstrating its potential as an adjunct therapy.

- Case Study 2 : In a chronic inflammatory disease model, administration of the compound led to improved symptoms and reduced biomarkers of inflammation.

Propiedades

IUPAC Name |

1-(5-amino-2-methylphenyl)-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-3-12-10(14)13-9-6-8(11)5-4-7(9)2/h4-6H,3,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIVPLVJLVILKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=C(C=CC(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.